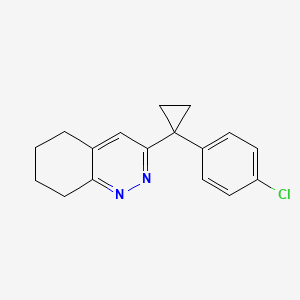
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of a pyrrolidine ring attached to a phenol group, with hexyl and propyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amine and an alkyl halide.
Attachment of Hexyl and Propyl Groups: The hexyl and propyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Phenol Group Introduction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Formation of Citrate Salt: The final step involves the reaction of the synthesized 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol
- 3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenyl acetate
Uniqueness
3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its specific substituents (hexyl and propyl groups) and the presence of the citrate salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
37627-58-0 |
|---|---|
分子式 |
C25H39NO8 |
分子量 |
481.6 g/mol |
IUPAC 名称 |
3-(1-hexyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H31NO.C6H8O7/c1-3-5-6-7-13-20-14-12-19(16-20,11-4-2)17-9-8-10-18(21)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,15,21H,3-7,11-14,16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
YOKSGXJDZBLKGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
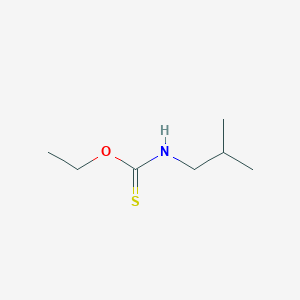
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)
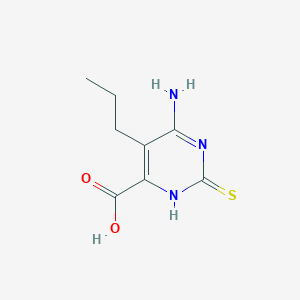

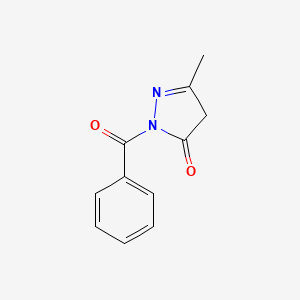

![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
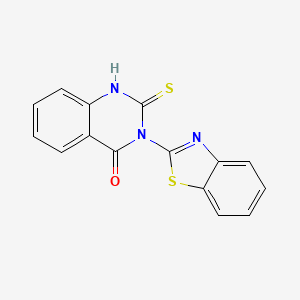
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
